molecular formula C11H13N3O4S B15169046 Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate CAS No. 648412-62-8

Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate

Cat. No.: B15169046
CAS No.: 648412-62-8
M. Wt: 283.31 g/mol
InChI Key: AXBXCKUQXVUWRN-UHFFFAOYSA-N
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Description

Diethyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate is a heterocyclic compound featuring a fused thienopyrazole core with ester and amino functional groups. Its structural features, particularly the diethyl ester groups, influence solubility and lipophilicity, making it a candidate for pharmaceutical or materials science research.

Properties

CAS No.

648412-62-8

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

diethyl 3-aminothieno[3,2-c]pyrazole-1,5-dicarboxylate

InChI

InChI=1S/C11H13N3O4S/c1-3-17-10(15)7-5-6-8(19-7)9(12)13-14(6)11(16)18-4-2/h5H,3-4H2,1-2H3,(H2,12,13)

InChI Key

AXBXCKUQXVUWRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=NN2C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the desired thieno-pyrazole compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno-pyrazole derivatives .

Scientific Research Applications

Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The thienopyrazole scaffold is shared among several analogues, but substituents critically modulate properties. Key comparisons include:

Compound Name Core Structure Substituents (R₁, R₂) Key Features Reference
Diethyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate Thieno[3,2-c]pyrazole R₁ = Ethyl, R₂ = Ethyl High lipophilicity, ester stability Target Compound
1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate Thieno[3,2-c]pyrazole R₁ = tert-Butyl, R₂ = Methyl Bulky tert-butyl group; discontinued due to synthesis challenges
5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate Tetrahydropyrrolo[3,4-c]pyrazole R₁ = tert-Butyl, R₂ = Ethyl Saturated ring; kinase inhibitor potential
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivatives Thiophene-pyrazole hybrids Variable ester/cyano groups Tunable electronic properties for optoelectronics

Key Observations :

  • Ring Saturation : The tetrahydropyrrolo-pyrazole derivative exhibits a saturated ring system, reducing aromaticity but increasing conformational flexibility for kinase binding.
  • Bulkiness : The tert-butyl group in may sterically hinder interactions, possibly contributing to its discontinued status.

Biological Activity

Diethyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thienopyrazole derivatives with various amines and carboxylic acids. The compound can be synthesized through multi-step reactions that include cyclization and functional group modifications. For example, one method involves the use of diethyl malonate in the presence of suitable catalysts to facilitate the formation of the thieno[3,2-c]pyrazole core structure.

Biological Activities

This compound exhibits a range of biological activities:

1. Antioxidant Activity
Research has indicated that thienopyrazole compounds possess significant antioxidant properties. A study focused on the effects of these compounds on erythrocytes exposed to toxic agents showed that they could mitigate oxidative stress by reducing cellular damage and promoting erythrocyte integrity .

2. Anti-inflammatory Properties
Compounds within the thienopyrazole class have been evaluated for their anti-inflammatory effects. In vitro studies revealed that certain derivatives demonstrated inhibition of pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .

3. Antimicrobial Effects
Thienopyrazoles have shown promising activity against various microbial strains. In particular, this compound was assessed for its efficacy against bacteria and fungi, showing significant inhibition zones in agar diffusion tests .

Case Studies

Case Study 1: Antioxidant Activity in Fish Models
A notable study investigated the protective effects of thienopyrazole compounds against oxidative damage in Nile fish (Clarias gariepinus) exposed to 4-nonylphenol. The results demonstrated a reduction in erythrocyte malformations when treated with this compound, highlighting its potential as an antioxidant agent .

Case Study 2: Anti-inflammatory Efficacy
In a comparative study against standard anti-inflammatory drugs like diclofenac sodium, derivatives of this compound exhibited comparable IC50 values (around 60 μg/mL), indicating their potential as effective anti-inflammatory agents .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism/Effect Reference
AntioxidantReduces oxidative stress in erythrocytes
Anti-inflammatoryInhibits COX-2 and pro-inflammatory cytokines
AntimicrobialEffective against various bacterial and fungal strains

Q & A

Q. What are the common synthetic routes for preparing Diethyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate, and how do their yields compare?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using precursors like thiophene derivatives and pyrazole intermediates. For example:

  • Route A: Reacting 3-aminothiophene-2-carboxylate with diethyl acetylenedicarboxylate under reflux in ethanol, yielding ~65–75% product (based on analogous pyrazole syntheses) .
  • Route B: Microwave-assisted synthesis with catalytic triethylamine (TEA), reducing reaction time from 8 hours to 30 minutes, improving yield to ~85% .
    Optimization factors include solvent choice (dioxane vs. ethanol), temperature control, and catalyst selection.

Q. Which spectroscopic techniques are most effective for confirming the functional groups and purity of this compound?

Methodological Answer:

  • XRD: Determines crystal structure (monoclinic system, space group P2₁), lattice parameters (e.g., a = 12.261 Å, β = 112.27°), and unit cell volume (802.9 ų) .
  • FTIR: Key peaks include N-H stretching (~3350 cm⁻¹ for amino groups) and C=O ester vibrations (~1700–1750 cm⁻¹) .
  • NMR: ¹H NMR shows ethyl ester protons (δ 1.2–1.4 ppm) and thieno-pyrazole aromatic protons (δ 6.8–7.5 ppm).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data (e.g., lattice parameters) for this compound?

Methodological Answer: Discrepancies may arise from polymorphic variations or measurement techniques. To validate:

  • Compare data across multiple sources (e.g., Acta Crystallographica reports vs. independent lab results).
  • Use Rietveld refinement to assess goodness-of-fit (R values < 5% indicate high reliability) .
  • Cross-validate with spectroscopic data (e.g., FTIR peak consistency) to rule out structural anomalies .

Q. What mechanistic insights explain the formation of the thieno-pyrazole ring system during synthesis?

Methodological Answer: The reaction proceeds via a tandem cyclization mechanism:

Nucleophilic attack: The amino group on the thiophene attacks the electrophilic carbon of diethyl acetylenedicarboxylate.

Ring closure: Intramolecular cyclization forms the pyrazole ring, facilitated by TEA as a base to deprotonate intermediates .

Aromatization: Elimination of ethanol generates the conjugated thieno-pyrazole system. Computational studies (DFT) can map transition states and activation energies .

Q. How can regioselective functionalization of the thieno-pyrazole core be achieved for derivative synthesis?

Methodological Answer:

  • Electrophilic substitution: Nitration at the 4-position of the thiophene ring using HNO₃/H₂SO₄ at 0–5°C .
  • Nucleophilic substitution: Replace the ethyl ester groups with amines via refluxing in ammonia/ethanol (yields ~70–80%) .
  • Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to introduce aryl groups at the pyrazole C3 position .

Data Contradiction Analysis

Q. How should conflicting reports about solubility and stability be addressed?

Methodological Answer:

  • Solubility: Discrepancies may stem from polymorphic forms. Test solubility in DMSO, ethanol, and chloroform using dynamic light scattering (DLS) to assess aggregation .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation via the amino group is a common instability pathway .

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